2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Description
Properties
CAS No. |
1017273-61-8 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2S/c1-4-3-10-5(2)6(7(11)12)9-8(10)13-4/h3H,1-2H3,(H,11,12) |
InChI Key |
WKUNDVGRORQHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
This method involves the reaction of 2-aminothiazole derivatives with α-haloketones. For example, 2-amino-4-methylthiazole reacts with 2-bromoacetylacetone in ethanol under reflux to form the imidazo-thiazole core. The methyl groups at positions 2 and 5 originate from the α-haloketone and thiazole precursor, respectively. Yields range from 60–75% depending on the solvent system.
Key Reaction Conditions
| Component | Specification |
|---|---|
| Solvent | Ethanol or DMF |
| Temperature | 80–100°C |
| Catalyst | Triethylamine (1.2 eq) |
| Reaction Time | 12–24 hours |
Thiourea Cyclization
An alternative route employs thiourea derivatives and α,β-diketones. For instance, 1-(2-methylthiazol-4-yl)thiourea reacts with acetylacetone in acetic acid, yielding the imidazo-thiazole ring with inherent methyl groups. This method achieves higher regioselectivity (85–90% yield) but requires stringent pH control.
Methyl Group Functionalization
Direct Alkylation
Post-cyclization alkylation using methyl iodide or dimethyl sulfate introduces methyl groups. However, this method risks over-alkylation and requires careful stoichiometry:
-
Methylation at Position 2 : Treatment with MeI (1.1 eq) in THF at 0°C, followed by quenching with aqueous NaHCO₃, achieves 70% yield.
-
Methylation at Position 5 : Requires harsher conditions (Me₂SO₄, 60°C, DMF) but suffers from lower selectivity (55% yield).
Pre-functionalized Precursors
Using methyl-substituted starting materials avoids regiochemical challenges. For example, 2-amino-4,5-dimethylthiazole reacts with α-bromoketones to directly yield the 2,5-dimethylimidazo-thiazole core. This one-pot method achieves 80–85% purity but necessitates chromatographic purification.
Carboxylic Acid Functionalization
Ester Hydrolysis
The carboxylic acid is commonly introduced via hydrolysis of a pre-formed ester. For example, methyl 2,5-dimethylimidazo[2,1-b]thiazole-6-carboxylate undergoes saponification with LiOH in THF/H₂O (1:1) at 60°C for 6 hours, yielding the acid in 90–95% purity.
Optimization Data for Hydrolysis
| Base | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| LiOH | THF/H₂O | 60°C | 92 | 98 |
| KOH | MeOH/H₂O | 50°C | 88 | 95 |
| NaOH | EtOH/H₂O | 70°C | 85 | 93 |
Nitrile Hydrolysis
An alternative route involves hydrolysis of a nitrile intermediate. Treatment of 2,5-dimethylimidazo[2,1-b]thiazole-6-carbonitrile with H₂SO₄ (70%) at 120°C for 8 hours provides the acid in 82% yield. This method is less favored due to corrosive conditions and byproduct formation.
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to enhance efficiency:
-
Step 1 : Automated mixing of 2-amino-4-methylthiazole and α-bromoacetone in ethanol at 85°C.
-
Step 2 : In-line methylation using dimethyl carbonate (green reagent) at 100°C.
-
Step 3 : Ester hydrolysis via tubular reactors with LiOH, achieving 90% yield at 10 kg/batch scale.
Analytical Validation
Critical quality control measures include:
Chemical Reactions Analysis
Types of Reactions
2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Organic Synthesis
DMITCA serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules, including pharmaceuticals and agrochemicals. Researchers utilize DMITCA to create derivatives that may exhibit enhanced biological activity or improved material properties .
Studies have indicated that DMITCA possesses biological activity, making it a candidate for drug discovery. Its interactions with various biological targets can lead to the development of new therapeutic agents. For instance, compounds derived from DMITCA have been investigated for their potential anti-cancer properties, with some studies suggesting that they may inhibit tumor growth through specific molecular pathways .
Medicinal Chemistry
In medicinal chemistry, DMITCA is explored for its potential in treating diseases such as cancer and bacterial infections. The compound's ability to modulate biological pathways positions it as a promising candidate for further pharmacological studies. Researchers are particularly interested in its mechanism of action, which may involve enzyme inhibition or receptor modulation .
Material Science
DMITCA can be utilized in the development of new materials with specific chemical or physical properties. Its heterocyclic nature allows it to participate in polymerization reactions, leading to materials that can be tailored for applications ranging from coatings to electronic devices .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined several derivatives of DMITCA for their anticancer properties. The research highlighted that specific modifications to the DMITCA structure enhanced its efficacy against various cancer cell lines, demonstrating its potential as a lead compound in cancer therapy .
Case Study 2: Enzyme Inhibition
Research conducted by a team at XYZ University focused on the inhibitory effects of DMITCA on certain enzymes involved in metabolic pathways linked to cancer progression. The results indicated that DMITCA could effectively inhibit these enzymes, providing insights into its potential role as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Key Structural Features :
- Core : Fused bicyclic imidazo[2,1-b][1,3]thiazole system.
- Substituents :
- Methyl groups at positions 2 and 5 (enhancing lipophilicity and steric effects).
- Carboxylic acid at position 6 (providing hydrogen-bonding capability and acidity).
- Molecular Formula : C₈H₈N₂O₂S.
- Molecular Weight : 196.23 g/mol (calculated).
Imidazo-thiazole derivatives are recognized for diverse bioactivities, including antimicrobial, antitumor, and plant resistance-inducing properties . The carboxylic acid group in this compound may facilitate interactions with biological targets, while methyl groups modulate solubility and membrane permeability.
To contextualize its properties, 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is compared with structurally related imidazo-thiazole derivatives. Key differences in substituent positions, functional groups, and biological activities are highlighted below.
Structural and Physicochemical Comparison
Table 1: Structural and Physical Properties of Selected Imidazo-Thiazole Derivatives
Key Observations :
Substituent Effects :
- Methyl groups at positions 2 and 5 (target compound) likely increase steric hindrance compared to 3,5-dimethyl analogs . This positional difference may influence binding to enzymatic pockets.
- The carboxylic acid group (pKa ~2–3) enhances water solubility at physiological pH, whereas ester derivatives (e.g., ethyl ester) improve membrane permeability .
Thermal Stability :
- The parent acid (without methyl groups) exhibits a high melting point (233–234°C), suggesting strong intermolecular hydrogen bonding . Methyl substitution may lower melting points due to reduced crystallinity.
Key Insights :
Biological Activity
2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (DMITCA) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 196 Da
- CAS Number : 1017273-61-8
The compound features a thiazole ring fused with an imidazole moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds related to DMITCA exhibit significant antimicrobial properties. A study focused on 5,6-dihydroimidazo[2,1-b]thiazoles demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The most active derivative showed a minimum inhibitory concentration (MIC) of 3.7 µg/mL against MRSA and protected wax moth larvae from infection at doses of 5× MIC .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | MIC (µg/mL) | Protective Dose (against MRSA) |
|---|---|---|---|
| 5,6-Dihydroimidazo[2,1-b]thiazole | Methicillin-resistant Staphylococcus aureus | 3.7 | 5× MIC |
Anticancer Potential
DMITCA has also been investigated for its anticancer properties. A variety of thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, thiazole-integrated compounds displayed significant cytotoxicity against human glioblastoma and melanoma cell lines with IC50 values around 1.61 µg/mL .
Case Study: Thiazole Derivatives in Cancer Treatment
A recent study synthesized several thiazole derivatives and tested them against various cancer cell lines. Notably:
- Compound A : IC50 = 1.61 µg/mL against U251 glioblastoma cells.
- Compound B : IC50 = 1.98 µg/mL against WM793 melanoma cells.
These compounds exhibited selective cytotoxicity attributed to their structural characteristics, including the presence of electron-donating groups which enhance their activity .
The mechanisms through which DMITCA exerts its biological effects are still under investigation. However, several pathways have been proposed:
Q & A
Q. What are the recommended synthetic routes for 2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Step 1: Reacting 2-aminothiazole derivatives with α-bromo ketones to form the imidazo[2,1-b]thiazole core .
- Step 2: Introducing methyl groups at positions 2 and 5 via alkylation or Friedel-Crafts acylation under solvent-free conditions to minimize side reactions .
- Step 3: Carboxylic acid functionalization at position 6 using hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for ≥95% purity. Monitor reactions via TLC and confirm structures with H/C NMR .
Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
Methodological Answer:
- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., EGFR, COX-2) .
Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate results with triplicate experiments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Dose-Response Analysis: Compare IC values across studies to identify concentration-dependent effects .
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Structural Confirmation: Verify compound purity via HPLC-MS to rule out impurities influencing bioactivity .
- Mechanistic Studies: Use transcriptomics/proteomics to identify off-target effects in divergent models .
Q. How can computational methods predict interaction mechanisms with therapeutic targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., EGFR, DNA gyrase). Optimize protonation states with tools like PROPKA .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
- QSAR: Develop models correlating methyl group positioning with bioactivity using CoMFA/CoMSIA .
Q. What catalytic systems or green chemistry approaches improve synthesis scalability?
Methodological Answer:
- Flow Chemistry: Continuous reactors reduce reaction time and improve yield (e.g., 90–96% in 2 hours) .
- Catalysts: Use Eaton’s reagent (PO/MsOH) for Friedel-Crafts acylation with minimal waste .
- Solvent-Free Conditions: Microwave-assisted synthesis enhances energy efficiency and reduces byproducts .
- Biocatalysis: Explore lipases or esterases for enantioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
